(+)-Allylglycine

Descripción

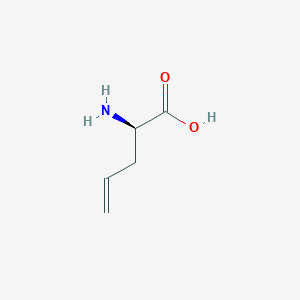

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-2-aminopent-4-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-2-3-4(6)5(7)8/h2,4H,1,3,6H2,(H,7,8)/t4-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNNNWFKQCKFSDK-SCSAIBSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54594-06-8 |

Source

|

| Record name | (+)-Allylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054594068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

(+)-Allylglycine chemical and physical properties

An In-depth Technical Guide on the Chemical and Physical Properties of (+)-Allylglycine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, the dextrorotatory enantiomer of 2-amino-4-pentenoic acid, is a crucial chemical tool in neuroscience research. As a derivative of the amino acid glycine, its primary and most notable biological effect is the induction of convulsions. This activity stems from its role as an inhibitor of glutamate decarboxylase (GAD), the enzyme responsible for the biosynthesis of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). By blocking GAD, this compound leads to a reduction in central nervous system GABA levels, creating a state of neuronal hyperexcitability that is a valuable experimental model for studying epilepsy and seizure mechanisms. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its mechanism of action, and detailed experimental protocols for its use in research settings.

Chemical and Physical Properties

This compound, also known as D-allylglycine, is the (R)-enantiomer of allylglycine. It shares many physical properties with its L-enantiomer and the racemic DL-mixture, with the primary distinction being the direction in which it rotates plane-polarized light. The following tables summarize the key chemical and physical data for this compound and its related stereoisomers.

Table 1: General Chemical Properties

| Property | This compound (D-form) | L-Allylglycine (S-form) | DL-Allylglycine (Racemic) | Citation(s) |

| IUPAC Name | (2R)-2-aminopent-4-enoic acid | (2S)-2-aminopent-4-enoic acid | (±)-2-Aminopent-4-enoic acid | [1][2] |

| Synonyms | D-Allylglycine, (R)-(+)-2-Amino-4-pentenoic acid | L-Allylglycine, (S)-(-)-2-Amino-4-pentenoic acid | (±)-Allylglycine, DL-2-Allylglycine | [1][2] |

| CAS Number | 54594-06-8 | 16338-48-0 | 7685-44-1 | [1][2][3] |

| Molecular Formula | C₅H₉NO₂ | C₅H₉NO₂ | C₅H₉NO₂ | [1][2][3] |

| Molecular Weight | 115.13 g/mol | 115.13 g/mol | 115.13 g/mol | [1][2][3] |

| SMILES | C=CC--INVALID-LINK--N | C=CC--INVALID-LINK--N | C=CCC(C(=O)O)N | [1][2] |

| InChIKey | WNNNWFKQCKFSDK-SCSAIBSYSA-N | WNNNWFKQCKFSDK-BYPYZUCNSA-N | WNNNWFKQCKFSDK-UHFFFAOYSA-N | [1][2] |

Table 2: Physical and Spectroscopic Properties

Note: Spectroscopic data (NMR, IR, MS) are generally identical for enantiomers. The data presented here are for the commonly available L- or DL-forms and are representative of the (+)-enantiomer.

| Property | Value | Citation(s) |

| Appearance | White crystalline powder | [3] |

| Melting Point | 258-260 °C (DL-form, lit.) | [4] |

| Boiling Point | 231 °C (DL-form) | [3] |

| Solubility | Soluble in water | |

| ¹H NMR Spectrum | Representative data available. | [1][5] |

| ¹³C NMR Spectrum | Representative data available. | [1][6] |

| IR Spectrum | Representative data available. | [1][7] |

| Mass Spectrum (EI) | Representative data available for DL-form. | [8] |

Mechanism of Action: Inhibition of GABA Biosynthesis

The primary mechanism of action for this compound is the inhibition of Glutamate Decarboxylase (GAD). GAD is a pyridoxal phosphate (PLP)-dependent enzyme that catalyzes the irreversible α-decarboxylation of glutamate to form GABA, the main inhibitory neurotransmitter in the central nervous system. By inhibiting GAD, this compound prevents the synthesis of GABA, leading to a depletion of GABAergic tone.[3][9] This reduction in inhibition results in a state of neuronal hyperexcitability, which manifests as convulsive seizures. This makes this compound a valuable tool for creating animal models of epilepsy to test potential antiepileptic drugs.[9]

Experimental Protocols

Induction of Seizures in a Rodent Model

This protocol provides a general methodology for inducing seizures in mice using this compound, based on established research practices.[9][10] Researchers must adapt this protocol to their specific experimental needs and adhere to all institutional and governmental guidelines for animal welfare.

Objective: To induce convulsive seizures in mice for the study of epilepsy or the evaluation of anticonvulsant compounds.

Materials:

-

This compound (or DL-Allylglycine)

-

Sterile saline solution (0.9% NaCl)

-

Male/Female mice (species and strain as per experimental design)

-

Appropriate animal housing and observation chambers (e.g., clear Plexiglas arenas)

-

Video recording equipment

-

Standard animal handling equipment (syringes, needles for IP injection)

Methodology:

-

Animal Acclimation: House animals in a controlled environment (temperature, humidity, light/dark cycle) for at least one week prior to the experiment to minimize stress.

-

Preparation of this compound Solution: Prepare a fresh solution of this compound in sterile saline on the day of the experiment. The concentration should be calculated to allow for an appropriate injection volume (typically 5-10 mL/kg body weight).

-

Administration: Weigh each mouse accurately. Administer the this compound solution via intraperitoneal (IP) injection. The effective dose (ED50) for seizures in mice is approximately 1.0 mmol/kg.[10] A common dose range used in rat studies is 100-250 mg/kg.[9] A dose-response study may be necessary to determine the optimal dose for the specific strain and desired seizure severity.

-

Observation: Immediately after injection, place the animal in an individual observation chamber. Record behavior continuously using video for at least 4 hours. The latency to seizure onset after IP injection of allylglycine can range from 44 to 240 minutes.[10]

-

Seizure Scoring: Observe and score seizure activity based on a standardized scale (e.g., a modified Racine scale). Key behavioral signs to monitor include:

-

Myoclonic jerks: Sudden, brief muscle twitches.

-

Focal seizures: Seizures localized to one part of the body, such as facial twitching or forelimb clonus.[9]

-

Generalized tonic extension: Rigid extension of all limbs.[9]

-

Generalized clonic seizures: Rhythmic jerking of the limbs.

-

Loss of postural control.

-

-

Data Analysis: The primary endpoints are typically the latency to the first seizure of a specific type and the severity or duration of the seizures. For anticonvulsant studies, a test compound would be administered prior to the allylglycine challenge, and the endpoints would be compared between treated and vehicle control groups.

-

Post-Procedure Care: Provide appropriate post-procedural care as mandated by animal welfare protocols.

In Vitro Glutamate Decarboxylase (GAD) Inhibition Assay

This protocol describes a method to determine the inhibitory potential of this compound on GAD activity using a fluorometric assay. This is a generalized protocol adapted from commercially available kits.[11]

Objective: To quantify the inhibition of GAD enzyme activity by this compound.

Materials:

-

Recombinant or purified GAD enzyme

-

GAD Assay Buffer

-

GAD Substrate (L-Glutamic acid)

-

GAD Cofactor (Pyridoxal Phosphate)

-

Fluorometric detection reagents (e.g., a developer that produces a fluorescent product in a coupled reaction)

-

This compound

-

96-well microplate (black, for fluorescence)

-

Microplate reader capable of fluorescence measurement (e.g., Ex/Em = 535/587 nm)

Methodology:

-

Reagent Preparation: Prepare all reagents according to manufacturer specifications. Dilute GAD enzyme to an appropriate concentration in ice-cold assay buffer. Prepare a stock solution of this compound and create a serial dilution to test a range of concentrations.

-

Reaction Setup: In a 96-well microplate, set up the following wells:

-

Enzyme Control Wells: Add assay buffer, GAD enzyme, and substrate.

-

Inhibitor Wells: Add assay buffer, GAD enzyme, substrate, and varying concentrations of this compound.

-

No-Enzyme Control Wells: Add assay buffer and substrate (no enzyme).

-

Positive Inhibition Control (Optional): Use a known GAD inhibitor.

-

-

Pre-incubation: Pre-incubate the plate with the enzyme and inhibitor (or vehicle) for 10-15 minutes at the desired reaction temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Start the enzymatic reaction by adding the GAD substrate to all wells.

-

Kinetic Measurement: Immediately place the microplate into the plate reader. Measure the fluorescence in kinetic mode for 30-60 minutes at 37°C. The rate of increase in fluorescence is proportional to GAD activity.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the fluorescence vs. time curve.

-

Determine the percent inhibition for each concentration of this compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Conclusion

This compound is an indispensable pharmacological agent for researchers in neuroscience and drug development. Its well-characterized mechanism as an inhibitor of GABA synthesis provides a reliable and reproducible method for inducing seizures in experimental models. A thorough understanding of its chemical and physical properties, as detailed in this guide, is essential for its proper handling, storage, and application in experimental settings. The protocols provided offer a foundation for utilizing this compound to investigate the fundamental mechanisms of epilepsy and to screen for novel anticonvulsant therapies.

References

- 1. s-Allylglycine | C5H9NO2 | CID 167529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C5H9NO2 | CID 6992334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Allylglycine - Wikipedia [en.wikipedia.org]

- 4. spectrabase.com [spectrabase.com]

- 5. hmdb.ca [hmdb.ca]

- 6. hmdb.ca [hmdb.ca]

- 7. L-Allylglycine(16338-48-0)IR [m.chemicalbook.com]

- 8. dl-c-Allylglycine [webbook.nist.gov]

- 9. Allylglycine-induced seizures in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Seizures induced by allylglycine, 3-mercaptopropionic acid and 4-deoxypyridoxine in mice and photosensitive baboons, and different modes of inhibition of cerebral glutamic acid decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. abcam.com [abcam.com]

The Core Mechanism of (+)-Allylglycine on Glutamate Decarboxylase (GAD): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Allylglycine is a widely recognized convulsant agent extensively utilized in neuroscience research to model epilepsy and study the role of the GABAergic system in neuronal excitability. Its primary mechanism of action involves the inhibition of glutamate decarboxylase (GAD), the rate-limiting enzyme in the biosynthesis of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). This guide provides a comprehensive technical overview of the mechanism of action of this compound on GAD, detailing the biochemical interactions, quantitative inhibition data, experimental methodologies, and downstream signaling consequences. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of GABAergic neurotransmission and related neurological disorders.

Introduction

The delicate balance between excitatory and inhibitory neurotransmission is fundamental to proper central nervous system (CNS) function. Glutamate, the primary excitatory neurotransmitter, and GABA, the main inhibitory neurotransmitter, are the key players in maintaining this equilibrium. Glutamate decarboxylase (GAD) is the enzyme responsible for the irreversible α-decarboxylation of L-glutamate to GABA, a critical step in inhibitory signal transduction.[1] Consequently, the inhibition of GAD can lead to a significant reduction in GABA levels, disrupting the excitatory/inhibitory balance and resulting in neuronal hyperexcitability, which can manifest as seizures.[2]

This compound (2-amino-4-pentenoic acid) is a glycine derivative that acts as an inhibitor of GAD.[3] While it is a valuable research tool, it is important to note that this compound itself is a relatively weak inhibitor of GAD in vitro. Its potent convulsant effects in vivo are primarily attributed to its metabolic conversion to 2-keto-4-pentenoic acid (KPA), a significantly more potent GAD inhibitor.[4] This guide will delve into the intricacies of this mechanism, providing a detailed understanding of how this compound and its metabolite exert their effects on GAD.

Biochemical Mechanism of Action

The inhibition of GAD by the active metabolite of this compound, 2-keto-4-pentenoic acid (KPA), is a complex process that involves the enzyme's essential cofactor, pyridoxal 5'-phosphate (PLP). GAD, like many enzymes involved in amino acid metabolism, is a PLP-dependent enzyme. PLP is covalently bound to a lysine residue in the active site of GAD via a Schiff base linkage.

The proposed mechanism of irreversible inhibition by KPA is as follows:

-

Metabolic Conversion: this compound is first metabolized, likely via a transaminase, to its corresponding α-keto acid, 2-keto-4-pentenoic acid (KPA).

-

Entry into the Active Site: KPA, as a structural analog of the natural substrate L-glutamate, can enter the active site of GAD.

-

Interaction with PLP: Inside the active site, KPA is believed to interact with the PLP cofactor. The α-keto group of KPA can form a Schiff base with the amino group of PLP, displacing the lysine residue of the enzyme.

-

Michael Addition and Irreversible Inhibition: The key to the irreversible inhibition lies in the allylic double bond of KPA. It is hypothesized that a nucleophilic residue in the active site of GAD attacks the double bond in a Michael addition reaction. This covalent modification of the enzyme leads to its irreversible inactivation.

This "suicide inhibition" mechanism, where the enzyme converts a substrate into a reactive inhibitor that then inactivates it, is a hallmark of many potent enzyme inhibitors.

Mandatory Visualization 1: Proposed Mechanism of GAD Inhibition by 2-Keto-4-Pentenoic Acid (KPA)

Caption: Proposed pathway of GAD inhibition by this compound's metabolite.

Quantitative Data on GAD Inhibition

The inhibitory potency of this compound and its metabolite, KPA, on GAD has been quantified in various studies. The data clearly indicates that KPA is a significantly more potent inhibitor than its precursor.

| Compound | Inhibition Constant (Ki) | Species/Tissue | Reference |

| This compound | ~50 mM | in vitro | [4] |

| 2-Keto-4-Pentenoic Acid (KPA) | 1 µM (10⁻⁶ M) | in vitro | [4] |

Experimental Protocols for GAD Activity Assays

Several methods can be employed to measure GAD activity and assess its inhibition by compounds like this compound. The choice of assay depends on the available equipment, desired sensitivity, and throughput. Below are outlines of two common methods.

Radiometric Filter Assay

This is a classic and highly sensitive method for measuring GAD activity.

Principle: This assay measures the enzymatic conversion of L-[1-¹⁴C]glutamic acid to ¹⁴CO₂ and GABA. The ¹⁴CO₂ produced is trapped and quantified by liquid scintillation counting.

Detailed Methodology:

-

Enzyme Preparation:

-

Homogenize brain tissue (e.g., mouse or rat cortex) in ice-cold buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2, containing 0.2 mM pyridoxal 5'-phosphate and 1 mM 2-aminoethylisothiouronium bromide hydrobromide).

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

Use the resulting supernatant as the enzyme source.

-

-

Reaction Mixture:

-

Prepare a reaction cocktail containing:

-

Potassium phosphate buffer (pH 7.2)

-

Pyridoxal 5'-phosphate (PLP)

-

L-Glutamic acid

-

L-[1-¹⁴C]glutamic acid (as tracer)

-

-

For inhibitor studies, pre-incubate the enzyme preparation with varying concentrations of this compound or KPA for a specified time (e.g., 15 minutes) at 37°C before adding the substrate.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the enzyme preparation to the reaction mixture.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

-

Termination and ¹⁴CO₂ Trapping:

-

Stop the reaction by adding an acid (e.g., 2 M sulfuric acid). This also facilitates the release of dissolved ¹⁴CO₂.

-

The reaction is typically carried out in a sealed vial containing a small center well with a piece of filter paper soaked in a CO₂ trapping agent (e.g., hyamine hydroxide or a commercial carbon dioxide absorbent).

-

Allow the ¹⁴CO₂ to be trapped for an additional period (e.g., 60 minutes) at room temperature.

-

-

Quantification:

-

Remove the filter paper from the center well and place it in a scintillation vial with a suitable scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

Calculate GAD activity based on the amount of ¹⁴CO₂ produced per unit time per amount of protein.

-

HPLC-Based Assay

This method offers a non-radioactive alternative for measuring GAD activity by directly quantifying the GABA produced.

Principle: The amount of GABA produced in the enzymatic reaction is measured by high-performance liquid chromatography (HPLC) following pre-column derivatization to make it detectable by UV or fluorescence detectors.

Detailed Methodology:

-

Enzyme Preparation and Reaction:

-

Follow the same procedure for enzyme preparation and the enzymatic reaction as described in the radiometric assay (without the radiolabeled substrate).

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding an acid (e.g., perchloric acid) and then neutralizing with a base (e.g., potassium carbonate).

-

Centrifuge to remove precipitated protein.

-

Collect the supernatant for derivatization.

-

-

Derivatization:

-

Derivatize the amino acid content of the supernatant with a fluorescent or UV-absorbing agent. Common derivatizing agents for amino acids include o-phthalaldehyde (OPA) or dansyl chloride.

-

-

HPLC Analysis:

-

Inject the derivatized sample into an HPLC system equipped with a suitable column (e.g., a C18 reverse-phase column) and a fluorescence or UV detector.

-

Separate the derivatized GABA from other amino acids and components of the reaction mixture using an appropriate mobile phase gradient.

-

Quantify the GABA peak by comparing its area to a standard curve of known GABA concentrations.

-

-

Calculation:

-

Calculate GAD activity based on the amount of GABA produced per unit time per amount of protein.

-

Mandatory Visualization 2: Experimental Workflow for GAD Inhibition Assay

Caption: General workflow for in vitro GAD inhibition assays.

Downstream Signaling Pathways Affected by GAD Inhibition

The reduction of GABA synthesis due to GAD inhibition by this compound has profound effects on neuronal signaling, leading to an imbalance between excitation and inhibition. This imbalance can trigger a cascade of downstream events, affecting various signaling pathways.

-

Increased Neuronal Excitability: The primary consequence of reduced GABAergic inhibition is an increase in neuronal excitability. With less inhibitory tone, neurons are more susceptible to depolarization by excitatory inputs, leading to increased firing rates and a higher likelihood of seizure activity.

-

Alterations in the Akt/GSK3β Pathway: Studies have shown that a deficiency in GAD67-mediated GABA synthesis can lead to alterations in the Akt/glycogen synthase kinase-3β (GSK3β) signaling pathway.[2] Specifically, a decrease in the phosphorylation of Akt and GSK3β has been observed, which is indicative of reduced Akt activity and increased GSK3β activity.[2] This pathway is crucial for cell survival, neuroplasticity, and mood regulation, and its dysregulation may contribute to the behavioral and neurological consequences of GAD inhibition.

-

Impact on mTOR Signaling: The mTOR (mechanistic target of rapamycin) pathway is a central regulator of cell growth, proliferation, and survival. There is evidence of a link between GABA signaling and the mTOR pathway. Dysregulation of mTOR signaling has been implicated in several neurological disorders, and it is plausible that the disruption of GABAergic tone by GAD inhibition could impact mTOR activity, potentially affecting neuronal homeostasis and contributing to the pathophysiology of seizure disorders.

-

Potential Effects on CREB Signaling: The cAMP response element-binding protein (CREB) is a transcription factor that plays a critical role in neuronal plasticity, learning, and memory. GABAergic signaling can modulate CREB activity. While direct studies on the effect of this compound-induced GABA depletion on CREB are limited, it is conceivable that the resulting neuronal hyperexcitability and altered intracellular signaling could lead to changes in CREB phosphorylation and downstream gene expression.

Mandatory Visualization 3: Downstream Consequences of GAD Inhibition

Caption: Downstream effects of GAD inhibition by this compound.

Conclusion

This compound, through its active metabolite 2-keto-4-pentenoic acid, serves as a potent tool for investigating the critical role of GABAergic neurotransmission in maintaining CNS homeostasis. Its mechanism of action, centered on the irreversible inhibition of GAD, provides a clear example of suicide inhibition and highlights the essential role of the PLP cofactor in GAD function. The resulting depletion of GABA leads to a cascade of events, from neuronal hyperexcitability and seizures to alterations in key intracellular signaling pathways. A thorough understanding of this mechanism is not only crucial for researchers using this compound as an experimental tool but also for drug development professionals targeting the GABAergic system for the treatment of neurological and psychiatric disorders. This guide has provided a detailed technical overview to aid in these endeavors, offering a foundation for further investigation and therapeutic innovation.

References

- 1. MTOR controls genesis and autophagy of GABAergic interneurons during brain development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. teddy.epi.usf.edu [teddy.epi.usf.edu]

- 3. Autophagy links MTOR and GABA signaling in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An HPLC-based assay for improved measurement of glutamate decarboxylase inhibition/activation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neurobiological Impact of (+)-Allylglycine on the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Allylglycine, a derivative of the amino acid glycine, is a potent convulsant agent widely utilized in neuroscience research to model epilepsy and study the mechanisms of seizure generation. Its primary mechanism of action lies in the irreversible inhibition of glutamic acid decarboxylase (GAD), the rate-limiting enzyme in the synthesis of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). This inhibition leads to a significant reduction in GABAergic neurotransmission, disrupting the delicate balance between excitation and inhibition in the central nervous system (CNS) and resulting in neuronal hyperexcitability that manifests as seizures. This technical guide provides an in-depth overview of the biological effects of this compound on the CNS, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of GABA Synthesis

This compound exerts its profound effects on the CNS primarily by targeting the GABAergic system.[1] It acts as an inhibitor of glutamic acid decarboxylase (GAD), the enzyme responsible for converting glutamate into GABA.[1] This inhibition disrupts the synthesis of GABA, leading to decreased levels of this crucial inhibitory neurotransmitter in the brain.[1][2] The reduction in GABAergic signaling results in a state of neuronal hyperexcitability, which is the underlying cause of the seizures induced by this compound.[1][3]

Signaling Pathway of this compound Action

Quantitative Data on the Effects of this compound

The following tables summarize key quantitative data from various studies investigating the effects of this compound on the central nervous system.

Table 1: Dose-Dependent Convulsant Effects of this compound in Rodents

| Animal Model | Administration Route | Dose | Observed Effect | Latency to Seizure Onset (min) | Reference |

| Mice | Intraperitoneal (i.p.) | 1.0 mmol/kg | ED50 for seizures | 44 - 240 | [1] |

| Rats (Male) | Intraperitoneal (i.p.) | 100 mg/kg | Focal and generalized tonic extension seizures | - | [4] |

| Rats (Female) | Intraperitoneal (i.p.) | 100 mg/kg | Higher susceptibility to focal and generalized tonic extension seizures | - | [4] |

| Rats (Male) | Intraperitoneal (i.p.) | 150 mg/kg | Focal and generalized tonic extension seizures | - | [4] |

| Rats (Female) | Intraperitoneal (i.p.) | 150 mg/kg | Higher susceptibility to focal and generalized tonic extension seizures | - | [4] |

| Rats (Male) | Intraperitoneal (i.p.) | 200 mg/kg | Focal and generalized tonic extension seizures | - | [4] |

| Rats (Female) | Intraperitoneal (i.p.) | 200 mg/kg | Higher susceptibility to focal and generalized tonic extension seizures | - | [4] |

| Rats (Male) | Intraperitoneal (i.p.) | 250 mg/kg | Focal and generalized tonic extension seizures | - | [4] |

| Rats (Female) | Intraperitoneal (i.p.) | 250 mg/kg | Higher susceptibility to focal and generalized tonic extension seizures | - | [4] |

Table 2: Effects of L-Allylglycine on Neurotransmitter Levels in Rat Brain

| Brain Region | Dose and Administration | Time Point | GABA Change (%) | Glutamine Change (%) | Aspartate Change (%) | Reference |

| Cortex | 2.4 mmol/kg i.v. | 20 min post-seizure | -32 to -54 | +10 to +53 | -14 | [5] |

| Cerebellum | 2.4 mmol/kg i.v. | 20 min post-seizure | -32 to -54 | +10 to +53 | No significant change | [5] |

| Hippocampus | 2.4 mmol/kg i.v. | 20 min post-seizure | -32 to -54 | +10 to +53 | No significant change | [5] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Induction of Seizures in Rodents

This protocol describes the induction of seizures in mice or rats using this compound to study seizure phenomenology and evaluate potential anticonvulsant compounds.

Materials:

-

This compound

-

Sterile saline solution (0.9% NaCl)

-

Animal scale

-

Syringes and needles for intraperitoneal (i.p.) injection

-

Observation chamber

-

Video recording equipment

-

Timer

Procedure:

-

Animal Preparation: Acclimatize animals to the housing conditions for at least one week before the experiment. Weigh each animal on the day of the experiment to ensure accurate dosing.

-

Drug Preparation: Prepare a stock solution of this compound in sterile saline. The concentration should be calculated to allow for an appropriate injection volume (typically 5-10 ml/kg).

-

Administration: Administer the calculated dose of this compound via intraperitoneal injection. A control group should receive an equivalent volume of saline.

-

Observation: Immediately after injection, place the animal in an individual observation chamber. Record the latency to the onset of the first seizure and the types of seizures observed (e.g., myoclonic jerks, focal seizures, generalized tonic-clonic seizures).[4] A standardized seizure scoring scale, such as the Racine scale, can be used for quantification.

-

Data Analysis: Analyze the latency to seizure onset, seizure duration, and seizure severity. Statistical comparisons can be made between different dose groups or between treatment and control groups.

Electroencephalogram (EEG) Recording

This protocol outlines the procedure for recording brain electrical activity in rodents treated with this compound to investigate epileptiform discharges.

Materials:

-

Stereotaxic apparatus

-

Anesthesia (e.g., isoflurane)

-

Surgical tools (scalpel, drill, etc.)

-

EEG electrodes and headmount

-

Dental cement

-

EEG recording system (amplifier, data acquisition software)

-

Faraday cage

Procedure:

-

Electrode Implantation: Anesthetize the animal and place it in a stereotaxic frame. Make a midline incision on the scalp to expose the skull. Drill small holes in the skull over the brain regions of interest (e.g., cortex, hippocampus) for electrode placement.

-

Headmount Fixation: Implant the EEG electrodes into the burr holes, ensuring they make contact with the dura mater. Secure the headmount to the skull using dental cement.

-

Recovery: Allow the animal to recover from surgery for at least one week.

-

EEG Recording: Connect the animal's headmount to the EEG recording system. Place the animal in a recording chamber within a Faraday cage to minimize electrical noise.

-

Baseline Recording: Record baseline EEG activity for a defined period before drug administration.

-

Drug Administration and Recording: Administer this compound and continuously record the EEG to capture the onset and progression of epileptiform activity, such as spikes and sharp waves.

-

Data Analysis: Analyze the EEG recordings for changes in frequency, amplitude, and the presence of epileptiform discharges.

Immunohistochemistry for GABA

This protocol details the immunocytochemical staining of GABA in brain tissue from this compound-treated animals to visualize the reduction in GABAergic neurons or terminals.

Materials:

-

Paraformaldehyde (PFA) for fixation

-

Sucrose solutions

-

Cryostat or vibratome

-

Phosphate-buffered saline (PBS)

-

Blocking solution (e.g., normal goat serum in PBS with Triton X-100)

-

Primary antibody against GABA

-

Secondary antibody (fluorescently labeled or biotinylated)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Tissue Preparation: Following the experimental endpoint, deeply anesthetize the animal and perfuse transcardially with saline followed by 4% PFA. Dissect the brain and post-fix in 4% PFA overnight. Cryoprotect the brain by incubating in increasing concentrations of sucrose solutions.

-

Sectioning: Section the brain into thin slices (e.g., 30-40 µm) using a cryostat or vibratome.

-

Staining:

-

Wash the sections in PBS.

-

Incubate in a blocking solution to prevent non-specific antibody binding.

-

Incubate with the primary anti-GABA antibody overnight at 4°C.

-

Wash the sections in PBS.

-

Incubate with the appropriate secondary antibody.

-

Wash the sections in PBS.

-

-

Mounting and Imaging: Mount the stained sections onto microscope slides and coverslip with mounting medium. Visualize and capture images using a fluorescence microscope.

-

Analysis: Quantify the intensity of GABA immunoreactivity or the number of GABA-positive cells in specific brain regions to assess the effect of this compound.

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for studying the effects of this compound and the logical relationship of its mechanism of action.

Experimental Workflow

Conclusion

This compound serves as an invaluable pharmacological tool for investigating the fundamental mechanisms of epilepsy and the critical role of GABAergic inhibition in maintaining CNS homeostasis. Its specific and potent inhibition of GAD provides a reliable method for inducing seizures in animal models, facilitating the screening and development of novel anticonvulsant therapies. A thorough understanding of its biological effects, supported by robust quantitative data and standardized experimental protocols as outlined in this guide, is essential for researchers and drug development professionals working to advance our knowledge of seizure disorders and develop more effective treatments.

References

- 1. Seizures induced by allylglycine, 3-mercaptopropionic acid and 4-deoxypyridoxine in mice and photosensitive baboons, and different modes of inhibition of cerebral glutamic acid decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. KEGG PATHWAY: GABAergic synapse - Homo sapiens (human) [kegg.jp]

- 4. Allylglycine-induced seizures in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Changes in regional neurotransmitter amino acid levels in rat brain during seizures induced by L-allylglycine, bicuculline, and kainic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on (+)-Allylglycine as a Glutamate Decarboxylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Allylglycine, the dextrorotatory enantiomer of allylglycine, is a crucial tool in neuroscience research for its role as an inhibitor of glutamate decarboxylase (GAD), the rate-limiting enzyme in the synthesis of the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA). By reducing GABAergic tone, this compound serves as a potent convulsant, inducing seizures in animal models and thereby facilitating the study of epilepsy and the mechanisms of neuronal excitability. This technical guide provides a comprehensive overview of this compound's mechanism of action, its effects on neurotransmitter systems, and detailed protocols for its use in in vitro and in vivo experimental settings. Furthermore, this guide outlines the broader signaling implications of GAD inhibition and presents a workflow for the preclinical assessment of GAD inhibitors.

Introduction

The balance between excitatory and inhibitory neurotransmission is fundamental to proper central nervous system (CNS) function. Glutamate, the principal excitatory neurotransmitter, and GABA, the main inhibitory neurotransmitter, are the key players in maintaining this equilibrium. Glutamate decarboxylase (GAD) is the enzyme responsible for the irreversible decarboxylation of glutamate to GABA.[1][2] Inhibition of GAD disrupts this balance, leading to a state of hyperexcitability, which can manifest as seizures.[3]

Allylglycine is a glycine derivative that acts as an inhibitor of GAD.[3] It exists as two stereoisomers: this compound (also referred to as L-allylglycine) and (-)-allylglycine (D-allylglycine). The L-isomer is the more biologically active form in vivo.[4] While allylglycine itself is a relatively weak inhibitor of GAD in vitro, its in vivo effects are significantly more potent due to its metabolic conversion to 2-keto-4-pentanoic acid (KPA), a more potent GAD inhibitor.[4][5] This guide will focus on the properties and applications of this compound as a research tool to investigate the consequences of reduced GABA synthesis.

Mechanism of Action

This compound exerts its effects primarily through the inhibition of glutamate decarboxylase. GAD exists in two main isoforms, GAD65 and GAD67, which are encoded by different genes and have distinct subcellular localizations and roles in GABA synthesis.[2][6] GAD67 is distributed throughout the neuronal cytoplasm and is responsible for the majority of basal GABA synthesis, while GAD65 is primarily localized to nerve terminals and is involved in the synthesis of GABA for vesicular release during neurotransmission.[2] Allylglycine is a non-specific inhibitor of both GAD isoforms.[6]

The inhibition of GAD by allylglycine leads to a reduction in the synthesis of GABA from glutamate.[3] This decrease in GABA production results in lower levels of this inhibitory neurotransmitter in the brain, which in turn diminishes the inhibitory signaling mediated by GABA receptors (GABA-A and GABA-B).[1] The consequence of this reduced inhibition is a state of neuronal hyperexcitability, making neurons more susceptible to firing, which can lead to the generation of seizures.[3]

Quantitative Data

The inhibitory potency of allylglycine on GAD has been a subject of study, though specific data for the (+)-enantiomer against individual GAD isoforms is not extensively reported. The available data often pertains to the racemic mixture (DL-allylglycine) or the L-isomer.

| Compound | Target | Parameter | Value | Reference(s) |

| L-Allylglycine | Glutamate Decarboxylase (GAD) | Inhibition Concentration | 1-80 mM (in vitro) | [4][5] |

| DL-Allylglycine | Glutamate Decarboxylase (GAD) | Effect | Marked decrease in brain GABA concentration | [7] |

| 2-keto-4-pentanoic acid (KPA) | Glutamate Decarboxylase (GAD) | Ki | 10⁻⁶ M | [4] |

| L-Allylglycine | In vivo convulsant activity | ED50 (intracerebroventricular, mice) | 375 µg/kg | |

| D-Allylglycine | In vivo convulsant activity | ED50 (intracerebroventricular, mice) | 804 µg/kg | |

| 2-keto-4-pentanoic acid (KPA) | In vivo convulsant activity | ED50 (intracerebroventricular, mice) | 14.5 µg/kg | |

| L-Allylglycine | In vivo administration (i.p., mice) | Effect | Decreased GABA concentration in cerebellum, pons, medulla, striatum, cortex, and hippocampus | [5] |

| DL-Allylglycine | In vivo administration (i.p., mice) | Dosage | 0.8 mmol/kg | [7] |

| DL-Allylglycine | In vivo administration (i.v., cats) | Dosage | 30-40 mg/kg | [7] |

Experimental Protocols

In Vitro GAD Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on GAD activity in brain tissue homogenates.

Materials:

-

Fresh or frozen rodent brain tissue (e.g., cortex or cerebellum)

-

Homogenization buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2, containing 0.2 mM pyridoxal 5'-phosphate and 1 mM 2-aminoethylisothiouronium bromide hydrobromide)

-

Substrate solution: L-[1-¹⁴C]glutamic acid

-

Inhibitor solution: this compound dissolved in homogenization buffer at various concentrations

-

Trichloroacetic acid (TCA) solution (e.g., 10%)

-

Scintillation cocktail

-

Scintillation counter

-

Microcentrifuge tubes

-

Water bath

Procedure:

-

Tissue Preparation: Homogenize brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at a high speed (e.g., 20,000 x g) for 20 minutes at 4°C. The resulting supernatant will be used as the enzyme source.

-

Incubation: In microcentrifuge tubes, pre-incubate the enzyme preparation with various concentrations of this compound or vehicle control for a specified time (e.g., 10 minutes) at 37°C.

-

Reaction Initiation: Start the enzymatic reaction by adding the L-[1-¹⁴C]glutamic acid substrate.

-

Reaction Termination: After a defined incubation period (e.g., 30 minutes), stop the reaction by adding cold TCA solution.

-

Measurement of ¹⁴CO₂: The amount of ¹⁴CO₂ produced from the decarboxylation of L-[1-¹⁴C]glutamic acid is measured. This can be achieved by trapping the evolved ¹⁴CO₂ in a suitable absorbent (e.g., a filter paper soaked in a CO₂ trapping agent) placed in a sealed vial. The radioactivity on the filter paper is then quantified using a scintillation counter.

-

Data Analysis: Calculate the percentage of GAD inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

In Vivo Allylglycine-Induced Seizure Model in Rodents

This protocol describes the induction of seizures in rodents using this compound to study seizure phenomenology and evaluate potential anticonvulsant compounds.

Materials:

-

Adult male or female rats (e.g., Sprague-Dawley or Wistar)

-

This compound solution (dissolved in sterile saline)

-

Injection supplies (syringes, needles)

-

Observation chambers

-

Video recording equipment (optional)

-

Seizure scoring scale (e.g., Racine scale)

Procedure:

-

Animal Acclimation: Allow animals to acclimate to the housing and experimental environment for at least one week prior to the experiment.

-

Drug Administration: Administer this compound via intraperitoneal (i.p.) injection. A typical dose range for L-allylglycine to induce seizures in rats is 100-250 mg/kg.[8]

-

Behavioral Observation: Immediately after injection, place the animal in an observation chamber and monitor its behavior continuously. Record the latency to the first seizure, the types of seizures observed (e.g., myoclonic jerks, forelimb clonus, rearing and falling, tonic-clonic seizures), and the duration of the seizures. A seizure scoring scale, such as the Racine scale, can be used for standardized assessment.

-

Data Analysis: Analyze the seizure parameters, including latency, duration, and severity scores. When testing anticonvulsant drugs, these parameters are compared between the vehicle-treated and drug-treated groups.

Measurement of GABA and Glutamate Levels in Brain Tissue

This protocol outlines the measurement of GABA and glutamate concentrations in brain tissue from animals treated with this compound using High-Performance Liquid Chromatography (HPLC).[9][10][11][12][13]

Materials:

-

Brain tissue from control and this compound-treated animals

-

Homogenization solution (e.g., 0.1 M perchloric acid)

-

HPLC system with a fluorescence or electrochemical detector

-

Reversed-phase C18 column

-

Derivatization reagent (e.g., o-phthalaldehyde (OPA))

-

Mobile phase (e.g., a mixture of sodium acetate, methanol, and tetrahydrofuran, pH adjusted)

-

GABA and glutamate standards

Procedure:

-

Tissue Extraction: Rapidly dissect and homogenize the brain region of interest in ice-cold perchloric acid.

-

Deproteinization: Centrifuge the homogenate at high speed to precipitate proteins. Collect the supernatant.

-

Derivatization: Mix the supernatant with the OPA derivatizing reagent to form fluorescent derivatives of GABA and glutamate.

-

HPLC Analysis: Inject the derivatized sample into the HPLC system. The amino acid derivatives are separated on the C18 column using an isocratic or gradient elution with the mobile phase.

-

Detection and Quantification: The fluorescent derivatives are detected by the fluorescence detector. The concentrations of GABA and glutamate in the samples are quantified by comparing their peak areas to those of the known standards.

-

Data Analysis: Compare the GABA and glutamate levels between the control and this compound-treated groups to determine the effect of GAD inhibition on these neurotransmitter concentrations.

Signaling Pathways and Experimental Workflows

Signaling Pathway of GAD Inhibition

The inhibition of GAD by this compound initiates a cascade of events at the neuronal level, ultimately leading to hyperexcitability and seizures.

Caption: Signaling pathway of GAD inhibition by this compound.

Experimental Workflow for Assessing GAD Inhibitors

The preclinical development of a GAD inhibitor involves a structured workflow from initial screening to in vivo validation.

Caption: Preclinical workflow for GAD inhibitor drug development.

Conclusion

This compound is an invaluable pharmacological tool for investigating the critical role of GABAergic inhibition in the CNS. Its ability to reliably inhibit GAD and induce a hyperexcitable state provides a robust model for studying the fundamental mechanisms of epilepsy and for screening potential anticonvulsant therapies. This technical guide has provided a detailed overview of the mechanism of action of this compound, quantitative data on its effects, and comprehensive experimental protocols for its application in both in vitro and in vivo research. The provided diagrams of the signaling pathway and experimental workflow offer a clear visual representation of the molecular consequences of GAD inhibition and a roadmap for the preclinical development of novel GAD-targeting therapeutics. A thorough understanding of the principles and methodologies outlined in this guide will enable researchers to effectively utilize this compound to advance our knowledge of neurotransmission and neurological disorders.

References

- 1. youtube.com [youtube.com]

- 2. Glutamate decarboxylase - Wikipedia [en.wikipedia.org]

- 3. Allylglycine - Wikipedia [en.wikipedia.org]

- 4. L-Allylglycine | GABA Receptor | Dehydrogenase | TargetMol [targetmol.com]

- 5. caymanchem.com [caymanchem.com]

- 6. f1000research.com [f1000research.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. An isocratic high performance liquid chromatography method for the determination of GABA and glutamate in discrete regions of the rodent brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Improved high-performance liquid chromatographic method for GABA and glutamate determination in regions of the rodent brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A high performance liquid chromatography method with electrochemical detection of gamma-aminobutyric acid, glutamate and glutamine in rat brain homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Analysis of Glutamate, GABA, Noradrenaline, Dopamine, Serotonin, and Metabolites Using Microbore UHPLC with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

Stereoisomerism of Allylglycine: A Technical Guide to Its Synthesis, Neuroactivity, and Analytical Separation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Allylglycine, a non-proteinogenic amino acid, is a well-established convulsant agent that exerts its effects through the inhibition of γ-aminobutyric acid (GABA) synthesis. This technical guide provides a comprehensive overview of the stereoisomerism of allylglycine, detailing the differential neuropharmacological activities of its enantiomers, L-allylglycine and D-allylglycine. We present a compilation of quantitative data on their biological effects, detailed experimental protocols for their stereoselective synthesis and analytical separation, and methods for assessing their impact on GABAergic neurotransmission. This guide is intended to serve as a valuable resource for researchers in neuroscience, pharmacology, and drug development investigating the mechanisms of epilepsy and the broader implications of GABAergic system modulation.

Introduction

Allylglycine, chemically known as 2-amino-4-pentenoic acid, possesses a chiral center at the α-carbon, giving rise to two stereoisomers: (S)-allylglycine (L-allylglycine) and (R)-allylglycine (D-allylglycine).[1][2] These enantiomers, while sharing the same chemical formula and connectivity, exhibit distinct biological activities, primarily due to the stereospecificity of enzyme-substrate interactions. The principal mechanism of action of allylglycine is the inhibition of glutamate decarboxylase (GAD), the rate-limiting enzyme in the biosynthesis of the primary inhibitory neurotransmitter, GABA.[3] By reducing GABA levels in the brain, allylglycine disrupts the excitatory/inhibitory balance, leading to hyperexcitability and convulsions.[3]

This guide will delve into the nuances of allylglycine stereoisomerism, providing a detailed examination of the more potent L-enantiomer and its implications for neuroscience research.

Stereoisomerism and Biological Activity

The biological activity of allylglycine is highly dependent on its stereochemistry. L-allylglycine is the more biologically active enantiomer, exhibiting significantly greater potency as both a convulsant and an inhibitor of GAD compared to D-allylglycine. The in vivo effects of L-allylglycine are attributed to its metabolic conversion to 2-keto-4-pentenoic acid, which is a more potent GAD inhibitor.[4]

Quantitative Comparison of Stereoisomer Activity

The convulsive activity also demonstrates stereoselectivity. The ED50 for seizures in mice following intraperitoneal injection of DL-allylglycine is 1.0 mmol/kg.[5] While a direct ED50 comparison for the pure enantiomers is not available in the provided search results, studies consistently use L-allylglycine to induce seizures, implying its higher potency.[6] For instance, intraperitoneal administration of L-allylglycine at a dose of 1.2 mmol/kg induces convulsions in mice.[4]

| Parameter | L-Allylglycine | D-Allylglycine | DL-Allylglycine | Reference(s) |

| GAD Inhibition | High Potency (effective in vivo) | Low Potency | - | [4] |

| Convulsant Activity (Mice, i.p.) | Induces convulsions at 1.2 mmol/kg | - | ED50: 1.0 mmol/kg | [4][5] |

Stereoselective Synthesis of Allylglycine Enantiomers

The preparation of enantiomerically pure L- and D-allylglycine is crucial for studying their distinct biological roles. Asymmetric synthesis provides a reliable means to obtain these stereoisomers with high enantiomeric purity. A common strategy involves the use of chiral auxiliaries or stereoselective reactions starting from readily available chiral precursors like L- or D-glutamic acid.

Experimental Protocol: Asymmetric Synthesis of L-Allylglycine from L-Glutamic Acid (Illustrative Protocol)

This protocol outlines a general, illustrative pathway. Specific reagents and conditions may require optimization.

-

Protection of L-Glutamic Acid:

-

Protect the α-amino group with a suitable protecting group, such as Boc (di-tert-butyl dicarbonate).

-

Esterify both carboxylic acid groups, for example, by forming methyl esters using methanol and a catalyst like thionyl chloride.

-

-

Selective Reduction:

-

Selectively reduce the γ-methyl ester to a primary alcohol using a mild reducing agent like sodium borohydride in the presence of a Lewis acid or diisobutylaluminium hydride (DIBAL-H) at low temperatures.

-

-

Activation of the Hydroxyl Group:

-

Convert the primary alcohol into a good leaving group, for instance, by tosylation with p-toluenesulfonyl chloride in the presence of a base like pyridine.

-

-

Elimination Reaction:

-

Induce an elimination reaction to form the double bond. This can be achieved by treating the tosylate with a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

-

-

Deprotection:

-

Remove the protecting groups. The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid), and the methyl ester can be hydrolyzed using a base like lithium hydroxide, followed by acidification to yield L-allylglycine.

-

Note: A similar synthetic route starting from D-glutamic acid would yield D-allylglycine.

Analytical Methods for Chiral Separation

The analysis of allylglycine enantiomers requires chiral separation techniques. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and effective method.

Experimental Protocol: Chiral HPLC Separation of Allylglycine Enantiomers

This protocol provides a general guideline for the chiral separation of allylglycine enantiomers. The specific column and mobile phase composition may require optimization.

-

Column: A polysaccharide-based chiral stationary phase, such as one coated with a derivative of cellulose or amylose (e.g., Chiralpak series), is often effective for separating amino acid enantiomers.[7]

-

Mobile Phase:

-

Normal Phase: A mixture of a non-polar solvent like n-hexane and a polar modifier such as ethanol or isopropanol. The ratio of these solvents significantly influences the separation and should be optimized.

-

Reversed Phase: An aqueous buffer (e.g., phosphate or acetate) mixed with an organic modifier like acetonitrile or methanol.

-

-

Derivatization (Optional but Recommended for Improved Detection and Resolution):

-

React the allylglycine sample with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form diastereomers.[8]

-

The resulting diastereomers can then be separated on a standard achiral reversed-phase C18 column.

-

-

Detection:

-

If derivatized with a chromophoric or fluorophoric agent, UV or fluorescence detection can be used. For example, derivatives of o-phthalaldehyde (OPA) are highly fluorescent.[9][10]

-

If underivatized, detection can be more challenging and may require a mass spectrometer (LC-MS) or a specialized detector.

-

-

Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

-

Column Temperature: Ambient or controlled temperature, as temperature can affect the separation.

Implications for Neuroscience and Drug Development

The stereospecific effects of allylglycine on GABA synthesis make it a valuable tool for studying the mechanisms of epilepsy and other neurological disorders characterized by an imbalance in excitatory and inhibitory neurotransmission.

Experimental Protocol: Measurement of GABA Levels in Brain Tissue Following Allylglycine Administration

This protocol outlines a method for quantifying GABA levels in rodent brain tissue using HPLC with fluorescence detection after derivatization with o-phthalaldehyde (OPA).[11][12]

-

Animal Treatment:

-

Administer L-allylglycine, D-allylglycine, or a vehicle control to rodents (e.g., mice or rats) via the desired route (e.g., intraperitoneal injection).

-

-

Tissue Collection and Homogenization:

-

At a predetermined time point after administration, euthanize the animal and rapidly dissect the brain region of interest (e.g., hippocampus, cortex).

-

Immediately homogenize the tissue in an ice-cold solution, such as 0.1 M perchloric acid, to precipitate proteins and prevent enzymatic degradation of GABA.[13]

-

-

Sample Preparation:

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C.

-

Collect the supernatant, which contains the amino acids.

-

The pH of the supernatant may need to be adjusted to be compatible with the derivatization reaction.

-

-

Derivatization:

-

Mix a portion of the supernatant with an OPA/thiol reagent (e.g., OPA with 2-mercaptoethanol) in a borate buffer (pH ~9.5-10.5).

-

Allow the reaction to proceed for a short, controlled time (e.g., 1-2 minutes) to form a stable fluorescent derivative.

-

-

HPLC-FLD Analysis:

-

Inject the derivatized sample onto a reversed-phase C18 HPLC column.

-

Use an isocratic or gradient mobile phase, typically consisting of a phosphate or acetate buffer and an organic modifier like methanol or acetonitrile, to separate the GABA derivative from other amino acids.

-

Detect the fluorescent GABA derivative using a fluorescence detector with appropriate excitation and emission wavelengths (e.g., Ex: 340 nm, Em: 450 nm for OPA/2-mercaptoethanol derivatives).

-

-

Quantification:

-

Quantify the GABA concentration in the samples by comparing the peak area to a standard curve generated from known concentrations of GABA that have undergone the same derivatization procedure.

-

Conclusion

The stereoisomers of allylglycine serve as a powerful example of the importance of stereochemistry in pharmacology and toxicology. L-allylglycine, through its potent inhibition of GABA synthesis, provides a valuable tool for inducing experimental seizures and investigating the underlying neurobiology of epilepsy. A thorough understanding of the distinct properties of each enantiomer, coupled with robust methods for their synthesis and analysis, is essential for advancing research in this field. This technical guide has provided a comprehensive overview of these aspects, offering both foundational knowledge and practical experimental protocols to aid researchers in their investigations of the GABAergic system and its role in health and disease.

References

- 1. s-Allylglycine | C5H9NO2 | CID 167529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chiral hplc column for enantiomer separation | Sigma-Aldrich [sigmaaldrich.com]

- 3. Allylglycine - Wikipedia [en.wikipedia.org]

- 4. caymanchem.com [caymanchem.com]

- 5. Seizures induced by allylglycine, 3-mercaptopropionic acid and 4-deoxypyridoxine in mice and photosensitive baboons, and different modes of inhibition of cerebral glutamic acid decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Allylglycine-induced seizures in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chiral HPLC Column | Phenomenex [phenomenex.com]

- 8. benchchem.com [benchchem.com]

- 9. High sensitivity HPLC method for analysis of in vivo extracellular GABA using optimized fluorescence parameters for o-phthalaldehyde (OPA)/sulfite derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An isocratic high performance liquid chromatography method for the determination of GABA and glutamate in discrete regions of the rodent brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Detection of physiological concentrations of GABA using dielectric spectroscopy - A pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Determination of l-glutamic acid and γ–aminobutyric acid in mouse brain tissue utilizing GC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Metabolism of (+)-Allylglycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Allylglycine, a known convulsant agent and an inhibitor of glutamate decarboxylase, undergoes metabolic transformation in vivo primarily through enzymatic oxidation. This technical guide consolidates the available scientific information on the in vivo metabolism of this compound, with a focus on its metabolic pathways, and provides an overview of the experimental methodologies relevant to its study. While quantitative in vivo data remains limited in publicly available literature, this guide presents the established metabolic route and outlines the necessary experimental frameworks for future quantitative investigations.

Introduction

This compound, the dextrorotatory enantiomer of allylglycine, is a valuable tool in neuroscience research due to its ability to inhibit the synthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) by targeting glutamate decarboxylase. Understanding its in vivo metabolism is crucial for elucidating its pharmacokinetic and pharmacodynamic properties, as well as its toxicological profile. This document serves as a comprehensive resource for professionals engaged in the study of this compound, providing a detailed overview of its metabolic fate.

Metabolic Pathway of this compound

The primary metabolic pathway of allylglycine involves enzymatic oxidation, leading to a cascade of reactive intermediates. While direct in vivo quantitative data for this compound is scarce, in vitro studies have elucidated the key transformation steps. The flavoprotein-catalyzed oxidation of allylglycine (2-amino-4-pentenoate) is the initial and rate-determining step.[1]

The subsequent pathway is dependent on the specific biochemical environment. The enzymatic oxidation product is 2-iminium-4-pentenoate.[1] This intermediate can then follow two main branches:

-

Formation of 2-amino-2,4-pentadienoate: This pathway involves the tautomerization of the iminium intermediate.[1]

-

Hydrolysis to 2-keto-4-pentenoate: This is a significant pathway where the iminium intermediate is hydrolyzed to form the corresponding α-keto acid.[1]

2-Keto-4-pentenoate exists in equilibrium with 2-hydroxy-2,4-pentadienoate. Both of these intermediates can then undergo further transformation to yield the more stable product, trans-2-keto-3-pentenoate.[1]

Metabolic Pathway Diagram

Quantitative Data

A thorough review of the existing scientific literature reveals a significant gap in the quantitative in vivo metabolic data for this compound. At present, there are no publicly available, clearly structured tables summarizing the concentrations of this compound and its metabolites in various biological matrices (e.g., plasma, urine, brain tissue) following in vivo administration.

Table 1: In Vivo Quantitative Metabolite Data for this compound

| Metabolite | Biological Matrix | Animal Model | Dose and Route | Time Point | Concentration | Reference |

|---|---|---|---|---|---|---|

| Data Not Available | - | - | - | - | - | - |

| Data Not Available | - | - | - | - | - | - |

| Data Not Available | - | - | - | - | - | - |

The lack of such data highlights a critical area for future research to fully understand the pharmacokinetics and disposition of this compound.

Experimental Protocols

Detailed in vivo experimental protocols specifically for the metabolism of this compound are not extensively described in the literature. However, based on standard practices for metabolic studies of small molecules in rodents, a general experimental workflow can be proposed.

Animal Models

The most common animal models for metabolic studies are rats (e.g., Sprague-Dawley, Wistar) and mice (e.g., C57BL/6). The choice of species and strain should be justified based on the specific research question.

Administration of this compound

-

Route of Administration: Oral (gavage) and intraperitoneal injection are common routes for administering substances to rodents. The choice of route will influence the absorption and first-pass metabolism of the compound.

-

Dosage: The dose of this compound should be carefully selected based on its known pharmacological and toxicological effects. Doses used in previous studies to induce seizures could serve as a starting point, but lower doses may be more appropriate for metabolic profiling to avoid acute toxicity.

-

Vehicle: The vehicle used to dissolve or suspend this compound should be non-toxic and inert. Saline or phosphate-buffered saline (PBS) are common choices for water-soluble compounds.

Sample Collection

-

Blood: Blood samples can be collected at various time points post-administration to characterize the pharmacokinetic profile of the parent compound and its metabolites. Common collection sites in rodents include the tail vein, saphenous vein, or terminal cardiac puncture. Plasma or serum is then prepared by centrifugation.

-

Urine and Feces: Animals can be housed in metabolic cages to allow for the separate collection of urine and feces over a defined period (e.g., 24 or 48 hours). This provides information on the routes and extent of excretion.

-

Tissues: At the end of the study, tissues of interest (e.g., liver, kidney, brain) can be collected to determine the distribution of the compound and its metabolites.

Sample Preparation

Biological samples typically require processing before analysis to remove proteins and other interfering substances. Common techniques include protein precipitation with organic solvents (e.g., acetonitrile, methanol) or solid-phase extraction (SPE).

Analytical Methodology

The quantification of this compound and its metabolites in biological matrices requires sensitive and specific analytical methods.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the targeted quantification of small molecules in complex biological samples due to its high sensitivity, selectivity, and specificity. A method would need to be developed and validated for this compound and its predicted metabolites.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used, particularly for volatile metabolites or after derivatization of the analytes to increase their volatility.

Experimental Workflow Diagram

Conclusion and Future Directions

The in vivo metabolism of this compound is initiated by enzymatic oxidation, leading to the formation of several reactive intermediates. While the metabolic pathway has been partially elucidated through in vitro studies, a significant knowledge gap exists regarding the quantitative aspects of its in vivo metabolism. Future research should prioritize conducting comprehensive pharmacokinetic studies in relevant animal models to generate quantitative data on the parent compound and its metabolites in various biological compartments. The development and validation of specific and sensitive analytical methods will be paramount to achieving this goal. A deeper understanding of the in vivo metabolism of this compound will provide valuable insights for researchers and drug development professionals working with this important neuroscientific tool.

References

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of D-Allylglycine

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-allylglycine, the D-enantiomer of the convulsant agent allylglycine, is a crucial tool in neuroscience research for studying the mechanisms of epilepsy and the role of the GABAergic system. Its primary mechanism of action involves the inhibition of glutamate decarboxylase (GAD), the rate-limiting enzyme in the synthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). This guide provides a comprehensive overview of the current understanding of the pharmacokinetics and pharmacodynamics of D-allylglycine, with a focus on its absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as its molecular and physiological effects. This document is intended to serve as a technical resource for researchers and professionals involved in drug development and neuroscience.

Introduction

D-allylglycine is a synthetic amino acid analogue that has been instrumental in elucidating the role of GABA in seizure generation. By inhibiting GAD, D-allylglycine leads to a reduction in brain GABA levels, thereby disrupting the excitatory/inhibitory balance and inducing convulsive seizures in animal models.[1][2] While both D- and L-stereoisomers of allylglycine exhibit convulsant properties, their potencies and potentially their metabolic fates may differ.[1][2] Understanding the pharmacokinetic and pharmacodynamic profiles of D-allylglycine is essential for its appropriate use in experimental models and for the interpretation of research findings.

Pharmacodynamics

The pharmacodynamic effects of D-allylglycine are primarily centered on its interaction with the GABAergic system.

Mechanism of Action

The principal mechanism of action of D-allylglycine is the inhibition of glutamate decarboxylase (GAD).[1] GAD catalyzes the conversion of glutamate to GABA, the primary inhibitory neurotransmitter in the central nervous system. Inhibition of GAD by D-allylglycine leads to a decrease in the synthesis of GABA, resulting in reduced GABAergic tone and a state of neuronal hyperexcitability that can manifest as seizures. The L-isomer of allylglycine is suggested to be a more potent inhibitor of GAD than the D-isomer.[3] It has been proposed that the in vivo convulsant activity of L-allylglycine may be attributable to its metabolic conversion to 2-keto-4-pentanoic acid, a more potent GAD inhibitor.[3]

Figure 1: Mechanism of D-allylglycine action on GABA synthesis.

Quantitative Pharmacodynamic Data

The convulsant effects of allylglycine have been quantified in various animal models. The data below summarizes key findings, primarily for the racemic mixture (DL) and the L-enantiomer, due to a lack of specific quantitative data for the D-enantiomer alone.

| Parameter | Species | Compound | Dose | Effect | Reference |

| ED₅₀ for Seizures | Mouse | DL-Allylglycine | 1.0 mmol/kg (i.p.) | Induction of seizures | [4] |

| Convulsive Dose | Rat | L-Allylglycine | 100-250 mg/kg (i.p.) | Induction of focal and generalized tonic extension seizures | [5] |

| GAD Inhibition | Mouse | DL-Allylglycine | Convulsant Dose (i.p.) | 40-60% inhibition of brain GAD activity | [4] |

Pharmacokinetics

Detailed pharmacokinetic data specifically for D-allylglycine is limited in the published literature. The following sections provide an overview based on the general properties of amino acid analogues and available information on related compounds.

Absorption

As an amino acid analogue, D-allylglycine is likely absorbed from the gastrointestinal tract via amino acid transporters. The rate and extent of absorption can be influenced by factors such as the presence of other amino acids, which may compete for the same transporters. Intraperitoneal (i.p.) and intravenous (i.v.) administrations are common routes in animal studies to bypass gastrointestinal absorption and achieve more predictable systemic exposure.[6][4]

Distribution

Following absorption, D-allylglycine is expected to distribute throughout the body. A critical aspect of its pharmacokinetics is its ability to cross the blood-brain barrier (BBB) to exert its effects on the central nervous system. As an amino acid analogue, it may utilize specific amino acid transporters at the BBB to gain entry into the brain.[7] Immunocytochemical studies following L-allylglycine administration have shown a widespread decrease in GABA immunoreactivity in brain regions such as the hippocampus and cerebellum, indicating significant brain penetration.[8]

Metabolism

The metabolism of D-allylglycine has not been extensively characterized. One study on the enzymatic oxidation of allylglycine suggests that it can be converted to 2-iminium-4-pentenoate, which can then be hydrolyzed to 2-keto-4-pentenoate.[9] This keto acid has been suggested to be a more potent GAD inhibitor than allylglycine itself.[3] It is plausible that D-allylglycine undergoes similar metabolic transformations. As a D-amino acid, it may also be a substrate for D-amino acid oxidase.[9]

Figure 2: Postulated metabolic pathway of D-allylglycine.

Excretion

The excretion of D-allylglycine and its metabolites is likely to occur primarily through the kidneys. As a small, water-soluble molecule, it would be filtered by the glomerulus. The extent of tubular reabsorption is unknown but would influence its elimination half-life.

Experimental Protocols

The following protocols are generalized procedures that can be adapted for the study of D-allylglycine.

Quantification of D-Allylglycine in Plasma by HPLC-MS/MS

This protocol describes a general method for the analysis of amino acids in plasma, which can be optimized for D-allylglycine.

Figure 3: Workflow for D-allylglycine quantification in plasma.

Materials:

-

Plasma samples

-

D-allylglycine standard

-

Internal standard (e.g., a stable isotope-labeled D-allylglycine)

-

Acetonitrile, methanol, formic acid (LC-MS grade)

-

HPLC system coupled to a tandem mass spectrometer (MS/MS)

-

Hydrophilic Interaction Liquid Chromatography (HILIC) column

Procedure:

-

Sample Preparation:

-

To 100 µL of plasma, add 400 µL of a cold protein precipitation solution (e.g., 80:20 acetonitrile:methanol with 0.1% formic acid) containing the internal standard.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

HPLC-MS/MS Analysis:

-

Inject the prepared sample onto the HILIC column.

-

Use a gradient elution with a mobile phase system consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

-

Set the mass spectrometer to operate in positive ion mode with multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for D-allylglycine and the internal standard.

-

-

Quantification:

-

Generate a standard curve using known concentrations of D-allylglycine.

-

Calculate the concentration of D-allylglycine in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

In Vitro Glutamate Decarboxylase (GAD) Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of D-allylglycine on GAD activity.

Materials:

-

Crude brain homogenate (as a source of GAD) or purified GAD enzyme

-

L-Glutamic acid (substrate)

-

Pyridoxal 5'-phosphate (PLP, cofactor)

-

D-allylglycine (inhibitor)

-

Assay buffer (e.g., phosphate buffer, pH 7.2)

-

Dansyl chloride (for derivatization)

-

HPLC system with a fluorescence or UV detector

Procedure:

-

Enzyme Preparation:

-

Homogenize brain tissue (e.g., mouse or rat cortex) in ice-cold assay buffer.

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.

-

Use the supernatant as the source of GAD.

-

-

Inhibition Assay:

-

Pre-incubate the enzyme preparation with various concentrations of D-allylglycine for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding L-glutamic acid and PLP.

-

Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).

-

Stop the reaction by adding a strong acid (e.g., perchloric acid).

-

-

GABA Quantification:

-

Centrifuge the terminated reaction mixture to pellet precipitated proteins.

-

Derivatize the GABA in the supernatant with dansyl chloride.

-

Quantify the amount of dansyl-GABA formed using HPLC with fluorescence or UV detection.

-

-

Data Analysis:

-

Calculate the percentage of GAD inhibition for each concentration of D-allylglycine compared to a control without the inhibitor.

-

Determine the IC₅₀ value of D-allylglycine by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

In Vivo Seizure Model in Rodents